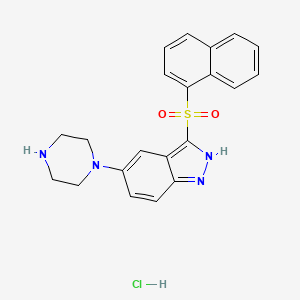
(6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol” is a complex organic compound with the following structural formula:
C25H35NO
It contains a fluorenylmethoxy group, which is often employed in peptide synthesis as a protecting group for the amine functionality
Méthodes De Préparation
Synthetic Routes:: The synthetic routes for “(6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol” involve the coupling of a fluorenylpyridine derivative with an appropriate alcohol. One common approach is the reaction between 2-(9,9-dihexyl-9H-fluoren-2-yl)pyridine and methanol under suitable conditions.
Industrial Production:: While industrial-scale production methods may vary, researchers typically optimize the synthetic route to achieve high yields and purity. Detailed process parameters and conditions are proprietary and may not be widely available.
Analyse Des Réactions Chimiques
Reactivity:: “(6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol” can undergo various chemical reactions, including:
Oxidation: It may be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction can yield the corresponding alcohol or amine.
Substitution: The pyridine ring can undergo substitution reactions.
Oxidation: Common oxidants include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Various halogenating agents (e.g., bromine, chlorine) can be employed.
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation: Aldehydes or carboxylic acids.
- Reduction: Alcohols or amines.
Applications De Recherche Scientifique
Chemistry::
- As a building block in organic synthesis.
- Fluorescent labeling in chemical biology.
- Potential use in drug discovery due to its unique structure.
- Fluorescent probes for cellular imaging.
- Materials science applications (e.g., OLEDs, polymers).
Mécanisme D'action
The exact mechanism by which “(6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol” exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
“(6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol” shares structural features with other fluorene-based compounds, such as bis-(9,9-diMethyl-9H-fluoren-2-yl)-amine and 9,9′-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butyl-9H-carbazole) (TBCF) . its specific combination of functional groups makes it unique.
Propriétés
Numéro CAS |
921754-95-2 |
|---|---|
Formule moléculaire |
C31H39NO |
Poids moléculaire |
441.6 g/mol |
Nom IUPAC |
[6-(9,9-dihexylfluoren-2-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C31H39NO/c1-3-5-7-11-19-31(20-12-8-6-4-2)28-14-10-9-13-26(28)27-17-16-25(21-29(27)31)30-18-15-24(23-33)22-32-30/h9-10,13-18,21-22,33H,3-8,11-12,19-20,23H2,1-2H3 |
Clé InChI |
LBIOTSYQAVFMNO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC=C(C=C4)CO)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



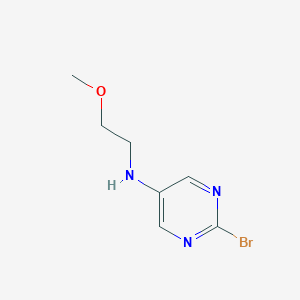

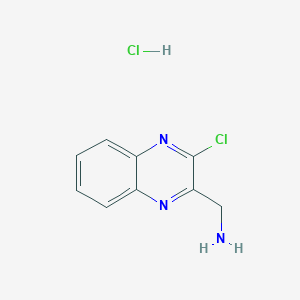
![(2R,2'S,6R)-1,2',5',6,9,10'-Hexahydroxy-2',6-dimethyl-2',3',6,7-tetrahydro-[2,9'-bianthracene]-4',8(1'H,5H)-dione](/img/structure/B13128721.png)

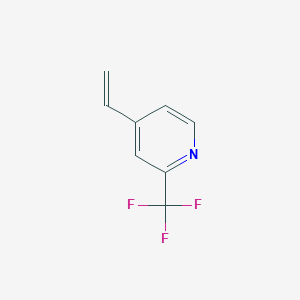

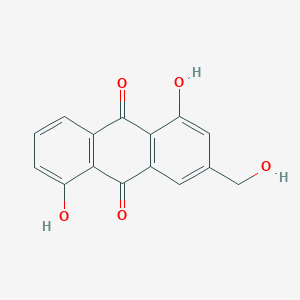
![(3'-Methyl-[2,2'-bithiophen]-3-yl)methanamine](/img/structure/B13128739.png)
![5'-Bromospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B13128742.png)
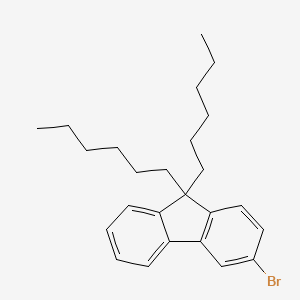
![Hexadecanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13128765.png)
